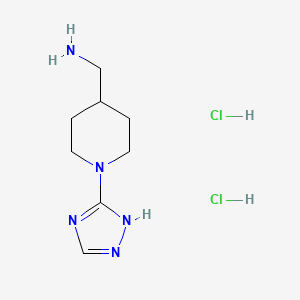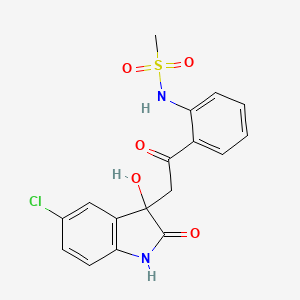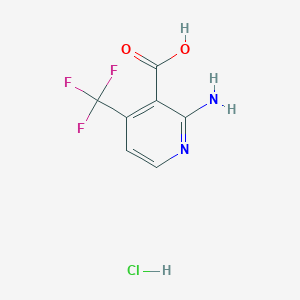
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a nitrobenzoyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl group, which can be introduced via Friedel-Crafts acylation.
Attachment of the Chlorophenyl Group: This can be done through a substitution reaction where a chlorophenyl group is introduced to the indolizine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted indolizine derivatives.
Applications De Recherche Scientifique
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide: Similar compounds include other indolizine derivatives with different substituents.
3-nitrobenzoyl derivatives: Compounds with similar nitrobenzoyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its indolizine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-14-6-4-7-15(12-14)25-22(29)18-17-9-1-2-10-26(17)20(19(18)24)21(28)13-5-3-8-16(11-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTABRDFIMDSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2418297.png)

![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2418304.png)
![N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride](/img/structure/B2418306.png)

![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)
![2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2418310.png)
![3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2418311.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)



